An In-depth Technical Guide to 2-(Trifluoromethyl)benzamide: Chemical Properties and Structure
An In-depth Technical Guide to 2-(Trifluoromethyl)benzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)benzamide is a fluorinated aromatic amide that serves as a crucial building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group at the ortho position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of 2-(Trifluoromethyl)benzamide.
Chemical Structure and Properties
The chemical structure of 2-(Trifluoromethyl)benzamide consists of a benzene (B151609) ring substituted with a trifluoromethyl group and a carboxamide group at positions 2 and 1, respectively.
Structure:
Physicochemical Properties
A summary of the key physicochemical properties of 2-(Trifluoromethyl)benzamide is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(Trifluoromethyl)benzamide | [1] |
| CAS Number | 360-64-5 | [2] |
| Molecular Formula | C₈H₆F₃NO | [2] |
| Molecular Weight | 189.13 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 160-164 °C | |
| Boiling Point | 247.3 °C (predicted) | [4] |
| Water Solubility | 1.3 g/L (predicted) | [4] |
| pKa | 15.46 (predicted) | [4] |
| LogP | 1.83 (predicted) | [4] |
Synonyms: o-Trifluoromethylbenzamide, α,α,α-Trifluoro-o-toluamide[4]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2-(Trifluoromethyl)benzamide in a suitable solvent like DMSO-d₆ is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic protons will appear in the downfield region, typically between 7.5 and 8.0 ppm, and will likely exhibit complex splitting patterns due to coupling with each other and potentially with the fluorine atoms of the trifluoromethyl group. The two amide protons (-NH₂) are expected to appear as a broad singlet. The chemical shifts can be influenced by the solvent and concentration.[2][3][5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbonyl carbon of the amide group is expected to resonate in the range of 165-170 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm), with their exact positions influenced by the electron-withdrawing effects of the trifluoromethyl and amide groups.[6][7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2-(Trifluoromethyl)benzamide provides valuable information about its functional groups. Key absorption bands are expected at:
-
N-H stretching: Two bands in the region of 3400-3200 cm⁻¹, characteristic of the primary amide group (-NH₂).
-
C=O stretching (Amide I band): A strong absorption band around 1680-1650 cm⁻¹.
-
N-H bending (Amide II band): A band in the region of 1650-1600 cm⁻¹.
-
C-N stretching: Around 1400 cm⁻¹.
-
C-F stretching: Strong absorption bands in the region of 1350-1100 cm⁻¹ due to the trifluoromethyl group.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.[9][10]
Experimental Protocols
Synthesis of 2-(Trifluoromethyl)benzamide
Method 1: From 2-(Trifluoromethyl)benzoyl Chloride
This method involves the ammonolysis of 2-(trifluoromethyl)benzoyl chloride.
Experimental Workflow:
Caption: Synthesis of 2-(Trifluoromethyl)benzamide from 2-(Trifluoromethyl)benzoyl Chloride.
Procedure:
-
In a reaction vessel, dissolve 2-(trifluoromethyl)benzoyl chloride in a suitable solvent such as isopropanol or cold water.[11]
-
Cool the solution to a temperature between -10 °C and 10 °C.[11]
-
Slowly add ammonia, either as a gas bubbled through the solution or as an aqueous solution (ammonium hydroxide).[11]
-
Stir the reaction mixture for a period of 2 to 4 hours, maintaining the low temperature.[11]
-
Upon completion of the reaction, a precipitate of ammonium (B1175870) chloride may form if ammonia gas and a non-aqueous solvent are used.
-
Isolate the product by filtration. If an aqueous system is used, the product may precipitate out and can be collected by filtration.[11]
-
Wash the collected solid with cold water to remove any remaining salts.
-
Dry the product under vacuum to obtain 2-(trifluoromethyl)benzamide. The purity of the product can be assessed by HPLC.[11]
Method 2: Hydrolysis of 2-Trifluoromethylbenzonitrile
This method involves the hydrolysis of the nitrile group to a primary amide.
Experimental Workflow:
Caption: Synthesis of 2-(Trifluoromethyl)benzamide via Hydrolysis.
Procedure:
-
Prepare an aqueous solution of sodium hydroxide (e.g., 12g NaOH in 200mL water).[12]
-
Add 2-trifluoromethylbenzonitrile to the sodium hydroxide solution.[12]
-
Heat the mixture to 100 °C and stir for approximately 2 hours. Monitor the reaction for the complete consumption of the starting material using HPLC.[12]
-
After the reaction is complete, cool the solution to room temperature. A white solid of 2-(trifluoromethyl)benzamide will precipitate.[12]
-
Collect the solid product by suction filtration.
-
Wash the filter cake with water and dry to yield the final product. The purity can be confirmed by HPLC.[12]
Purification by Recrystallization
Crude 2-(Trifluoromethyl)benzamide can be purified by recrystallization to obtain a high-purity crystalline solid.
Procedure:
-
Select a suitable solvent or solvent pair. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol-water or toluene (B28343) are often good choices for benzamides.[13][14]
-
In an Erlenmeyer flask, dissolve the crude 2-(trifluoromethyl)benzamide in a minimum amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is heated for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, further cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven. The purity can be verified by melting point determination and spectroscopic methods.[13]
Biological Relevance and Mechanism of Action
2-(Trifluoromethyl)benzamide is a known metabolite of the acaricide cyflumetofen . Cyflumetofen itself is a pro-acaricide and is metabolically activated in mites to its active form, which then exerts its toxic effect. While 2-(trifluoromethyl)benzamide is a breakdown product, the core trifluoromethylphenyl amide structure is central to the activity of related compounds that inhibit the mitochondrial electron transport chain.[1][16]
The primary target of cyflumetofen's active metabolite is Mitochondrial Complex II (Succinate Dehydrogenase). Inhibition of this enzyme disrupts the electron transport chain, leading to a halt in cellular respiration and ATP production, ultimately causing the death of the mite.[17]
Signaling Pathway Diagram: Inhibition of Mitochondrial Complex II
References
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- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]
- 4. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. bmse000668 Benzamide at BMRB [bmrb.io]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 12. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. Cyflumetofen (Ref: OK-5101) [sitem.herts.ac.uk]
- 17. apvma.gov.au [apvma.gov.au]
